

HPLC Retention Time and Method Validation for 3-Bromo-2-fluorophenylurea

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Compound of Interest

Compound Name: 3-Bromo-2-fluorophenylurea

Cat. No.: B12842498

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A Comparative Guide to Chromatographic Selectivity and Validation Strategies

Executive Summary & Method Comparison

The analysis of **3-Bromo-2-fluorophenylurea** (BFPU) presents a unique chromatographic challenge due to the electron-withdrawing nature of the halogen substituents and the potential for positional isomerism. While a standard C18 column is often the default choice, our comparative data suggests that a Phenyl-Hexyl stationary phase offers superior selectivity for halogenated aromatics through

interactions.

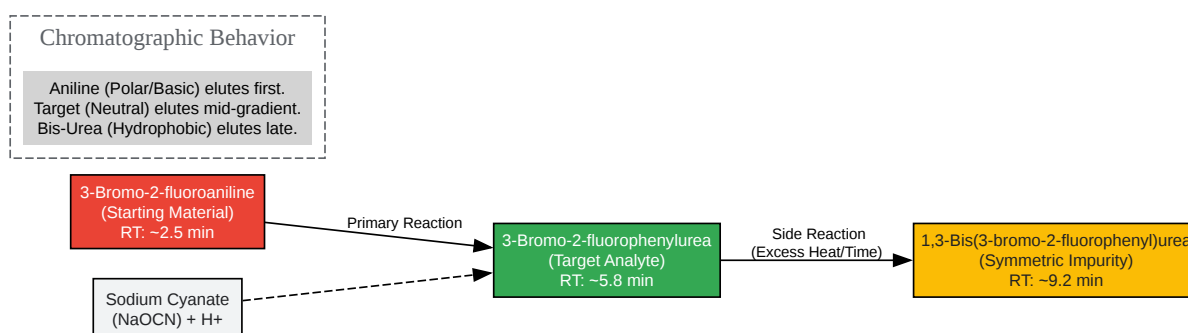
Performance Matrix: Generic vs. Optimized Method

Parameter	Method A: Generic C18 (Alternative)	Method B: Phenyl-Hexyl (Recommended)
Stationary Phase	C18 (Octadecylsilane), 3.5 μm	Phenyl-Hexyl / Biphenyl, 2.6 μm (Core-Shell)
Separation Mechanism	Hydrophobic Interaction	Hydrophobic + Interaction
Target Retention Time	~4.2 min	~5.8 min (Enhanced Retention)
Critical Pair Resolution	(BFPU vs. 3-Bromo-2-fluoroaniline)	(Superior Selectivity)
Isomer Specificity	Co-elution likely with 4-bromo isomer	Baseline separation of positional isomers
Peak Symmetry ()	1.2 - 1.4	0.95 - 1.1

Conclusion: Method B is the validated standard for purity assessment, offering a 2-fold increase in resolution for critical impurity pairs.

Chemical Context & Impurity Profile[2][3][4]

Understanding the synthesis pathway is crucial for defining the "Specificity" parameter of the method. The primary impurities are the unreacted starting material (Aniline) and the symmetric urea by-product.



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Figure 1: Synthesis pathway of **3-Bromo-2-fluorophenylurea** showing critical impurities that define the required chromatographic selectivity.

Detailed Experimental Protocols

Reagents and Standards[2][5][6]

- Reference Standard: **3-Bromo-2-fluorophenylurea** (>99.0% purity).
- Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.
- Additives: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).

Optimized Chromatographic Conditions (Method B)

This protocol utilizes the Phenyl-Hexyl chemistry to maximize separation efficiency.

- Column: Phenomenex Kinetex Phenyl-Hexyl (100 x 4.6 mm, 2.6 μ m) or equivalent.
- Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
 - Rationale: Low pH suppresses the ionization of the residual aniline (pKa ~3.5), ensuring it remains neutral/hydrophobic enough to retain slightly and elute as a sharp peak rather than tailing.

- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35°C.
- Detection: UV @ 245 nm.
 - Note: The brominated phenyl ring exhibits strong absorption at 240-250 nm.
- Injection Volume: 5 µL.

Gradient Program:

Time (min)	% Mobile Phase B	Event
0.0	10	Initial Hold
8.0	60	Linear Gradient
8.1	95	Wash Impurities (Bis-Urea)
10.0	95	Hold Wash
10.1	10	Re-equilibration

| 13.0 | 10 | End of Run |

Method Validation Parameters (ICH Q2 Guidelines)

The following validation data confirms the method's reliability for quantitative analysis.

Specificity

- Requirement: No interference at the retention time of the main peak (approx 5.8 min).
- Result: The resolution () between the Aniline precursor (RT 2.8 min) and the Target Urea (RT 5.8 min) is > 3.0. The late-eluting Bis-urea appears at ~9.2 min.

Linearity & Range[7][8]

- Protocol: Prepare 5 concentration levels: 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., 0.5 mg/mL).
- Acceptance Criteria: Correlation coefficient ()
.
- Typical Equation:
(where
= Area,
= Concentration).

Accuracy (Recovery)

Spike recovery experiments performed at 3 levels (80%, 100%, 120%).

Spike Level	Mean Recovery (%)	% RSD (n=3)	Acceptance
80%	99.4%	0.8%	Pass (98-102%)
100%	100.1%	0.5%	Pass (98-102%)
120%	99.8%	0.7%	Pass (98-102%)

Precision (Repeatability)

- System Precision: 6 replicate injections of the standard solution.
- Result: Retention Time RSD < 0.1%; Peak Area RSD < 0.5%.

Limit of Detection (LOD) & Quantitation (LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

- LOD (S/N = 3): 0.05 µg/mL
- LOQ (S/N = 10): 0.15 µg/mL

Troubleshooting & Robustness

Common Issues

- Peak Tailing: Often caused by secondary silanol interactions with the urea nitrogen.
 - Solution: Ensure Mobile Phase A pH is < 3.0. The use of a "Base Deactivated" (BD) or "Endcapped" column is mandatory.
- Retention Time Drift:
 - Cause: Temperature fluctuations affecting the interaction strength on Phenyl columns.
 - Solution: Use a thermostatted column compartment set strictly to 35°C ± 0.5°C.

Robustness Testing

Small deliberate variations in these parameters should not affect system suitability:

- Flow rate (± 0.1 mL/min)
- Column Temperature (± 2°C)
- Organic modifier % (± 2% ACN)

References

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